

Mass Spectrometry of 2,5-Dibromo-4-methylthiazole: A Comparative Guide

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Compound of Interest

Compound Name: 2,5-Dibromo-4-methylthiazole

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This guide provides a detailed analysis of the expected mass spectrum of **2,5-Dibromo-4-methylthiazole** and compares its fragmentation patterns with related chemical structures. The information presented herein is essential for the identification and structural elucidation of this compound in complex matrices, a critical step in many research and development pipelines.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for **2,5-Dibromo-4-methylthiazole** is not readily found, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on established principles of mass spectrometry for halogenated heterocyclic compounds.^{[1][2][3]} The presence of two bromine atoms is a key feature that will dominate the isotopic distribution in the mass spectrum.^[4]

Key Predicted Features:

- Molecular Ion Peak ($M^{+\bullet}$):** The molecular ion peak is expected to be a prominent cluster due to the isotopic distribution of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^[4] For a molecule with two bromine atoms, the molecular ion will appear as a triplet of peaks at m/z values corresponding to $[M]^{+\bullet}$, $[M+2]^{+\bullet}$, and $[M+4]^{+\bullet}$, with a characteristic intensity ratio of approximately 1:2:1.^{[1][4]}

- Major Fragmentation Pathways: The fragmentation of the thiazole ring is expected to follow patterns observed for other thiazole derivatives.^{[2][3]} Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable neutral molecules or radicals.^{[5][6]} For **2,5-Dibromo-4-methylthiazole**, key fragmentations are predicted to include:
 - Loss of a Bromine Atom: Cleavage of a C-Br bond would result in a significant fragment ion.
 - Loss of HBr: Elimination of a hydrogen atom and a bromine atom.
 - Ring Cleavage: Fragmentation of the thiazole ring can lead to a variety of smaller ions.
 - Loss of a Methyl Radical: Cleavage of the C-CH₃ bond.

Comparative Data

To provide a clear comparison, the following table summarizes the predicted mass-to-charge ratios (m/z) and relative abundances for the major expected fragments of **2,5-Dibromo-4-methylthiazole**, alongside experimental data for the related compounds, 4-methylthiazole and thiazole.

Compound	Molecular Formula	Molecular Weight (monoisotopic)	Key Fragments (m/z) and Predicted/Observed Relative Abundance
2,5-Dibromo-4-methylthiazole	C ₄ H ₃ Br ₂ NS	270.85	Predicted:• 271/273/275 (M ⁺ •, M+2, M+4): Moderate (1:2:1 ratio)• 192/194 ([M-Br] ⁺): High• 113 ([M-2Br] ⁺): Moderate• 256/258/260 ([M-CH ₃] ⁺): Low• Other smaller fragments from ring cleavage
4-Methylthiazole[7]	C ₄ H ₅ NS	99.02	Observed:• 99 (M ⁺ •): High• 98 ([M-H] ⁺): Moderate• 72 ([M-HCN] ⁺): Moderate• 58: High
Thiazole[8]	C ₃ H ₃ NS	85.00	Observed:• 85 (M ⁺ •): High• 58 ([M-HCN] ⁺): High• 45: Moderate

Experimental Protocols

The following is a generalized experimental protocol for the analysis of **2,5-Dibromo-4-methylthiazole** using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the analysis of volatile and semi-volatile small molecules.

1. Sample Preparation:

- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

- Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low $\mu\text{g/mL}$ range).

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or a similar non-polar capillary column.
- Injection Volume: 1 μL .
- Inlet Temperature: 250°C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

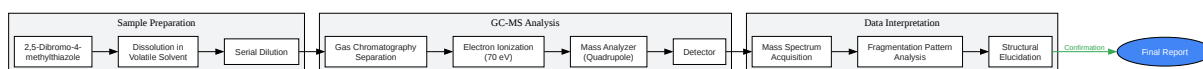
3. Data Analysis:

- Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.

- Extract the mass spectrum at the apex of the chromatographic peak corresponding to **2,5-Dibromo-4-methylthiazole**.
- Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the logical workflow for the mass spectrometry analysis of **2,5-Dibromo-4-methylthiazole**.



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Caption: Workflow for the GC-MS analysis of **2,5-Dibromo-4-methylthiazole**.

This guide provides a foundational understanding of the expected mass spectrometric behavior of **2,5-Dibromo-4-methylthiazole**. The comparative data and detailed experimental protocol offer a robust starting point for researchers engaged in the analysis of this and similar halogenated heterocyclic compounds.

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